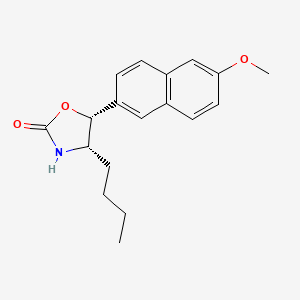![molecular formula C12H21Cl2N5 B11832704 1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride involves several steps. One common method includes the formation of the triazolopyrimidine core through a series of reactions such as ring closure, nitration, reduction, and cyclization . The specific reaction conditions and reagents used can vary, but typically involve the use of formyl acid, fuming nitric acid, and hydrogen in the presence of Raney nickel . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include hydrogen, fuming nitric acid, and various catalysts such as Raney nickel . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share similar structural features and may exhibit comparable biological activities
Properties
Molecular Formula |
C12H21Cl2N5 |
|---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H19N5.2ClH/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12;;/h6-7,10H,5,13H2,1-4H3;2*1H |
InChI Key |
WPHCLJRJEGGQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(CC(C)C)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


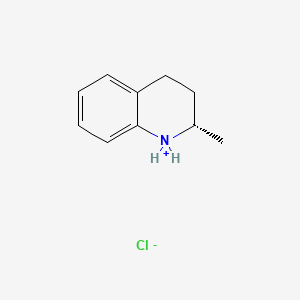
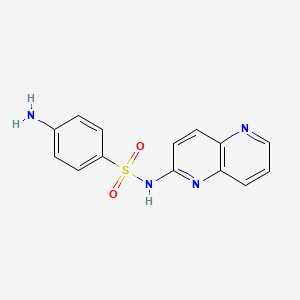
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)
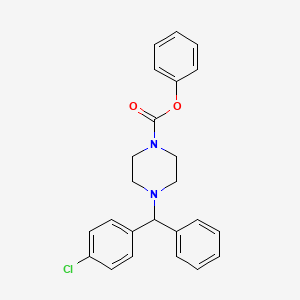

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)
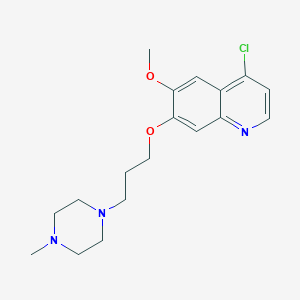
![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)

![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
